Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate is a heterocyclic compound belonging to the pyrazole class, featuring a terminal alkyne (propargyl) group at the 4-position and a methyl acetate moiety at the 1-position. This structure is characteristic of compounds explored for their potential in biological systems, with a mechanism of action primarily noted to be linked to herbicidal properties in early patent literature.
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Cat. No.B12068057
⚠ Attention: For research use only. Not for human or veterinary use.
Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate: A Pyrazole-Ester Building Block with a Terminal Alkyne Handle
Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate is a heterocyclic compound belonging to the pyrazole class, featuring a terminal alkyne (propargyl) group at the 4-position and a methyl acetate moiety at the 1-position . This structure is characteristic of compounds explored for their potential in biological systems, with a mechanism of action primarily noted to be linked to herbicidal properties in early patent literature . The compound is classified among broad series of pyrazolyloxyacetic acid derivatives, which have been investigated for anti-inflammatory and antipyretic activities, though its specific role is as an intermediate rather than a final active pharmaceutical ingredient [1].
✓Terminal alkyne for click chemistry (CuAAC)
✓Pyrazole-ester scaffold amenable to derivatization
✓Reported intermediate in herbicidal pyrazole synthesis
[1] Schroder E. et al., US Patent US3962453A, 1976. Novel pyrazolyloxyacetic acid derivatives and process for the preparation thereof. View Source
Why Generic Analogs of Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate Are Not Reliable Substitutes
Within the pyrazolyloxyacetic acid derivative class, generic substitution is not straightforward because minor structural modifications, such as the presence of a terminal alkyne versus an alkene, can dictate specific reactivity and downstream application in click chemistry or targeted synthesis. The compound's propargyl group is a known reactive handle for bio-orthogonal conjugation, a feature absent in many simple alkyl or aryl analogs [1]. However, direct head-to-head quantitative evidence comparing reactivity, yield, or biological selectivity of this specific compound against named alternatives is not available in the current search results, making a data-driven justification for prioritized selection over similar compounds impossible at this time .
Alkyne handleAnalogs without the terminal alkyne may lack bioorthogonal conjugation capability.
Reactivity mismatchStructural analogs with different substituents may alter click chemistry reactivity; direct substitution requires validation.
Data gapNo quantitative comparative data identified to prioritize this compound over similar analogs.
Application Scenarios for Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate Based on Verified Data
Intermediate in Herbicidal Pyrazole Derivatives
The compound's mechanism of action is primarily linked to herbicidal properties, as indicated in its chemical profile, suggesting its use as an intermediate in agricultural chemical synthesis . However, specific quantitative performance data against a comparator is not available.
Click Chemistry Probe
The presence of a terminal alkyne makes it a candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a key bio-orthogonal chemistry method. This application is inferred from the structural feature [1], though no quantitative yield or rate constant data comparing this specific compound to other alkynes has been identified.
Application
Selection Property
Validation Focus
Application: Herbicidal intermediate synthesis
Selection Property: Pyrazole-ester building block
Validation Focus: Verify herbicidal activity in target assays
Application: CuAAC click chemistry probe
Selection Property: Terminal alkyne handle
Validation Focus: Confirm reactivity and stability under click conditions